Ceronapril
Overview
Description
Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate ACE inhibitor . It was never marketed . It is a potent and orally active angiotensin-converting enzyme (ACE) inhibitor with an IC50 of 36 nM .
Molecular Structure Analysis
Ceronapril has the molecular formula C21H33N2O6P . Its molecular weight is 440.48 . The InChIKey for Ceronapril is IFYLTXNCFVRALQ-OALUTQOASA-N .Scientific Research Applications
Radioimmunoassay Development
Ceronapril, an angiotensin-converting enzyme inhibitor, has been the subject of research for developing a specific radioimmunoassay (RIA). This RIA, designed to measure ceronapril in biological fluids, shows a sensitivity level capable of detecting 1.0 ng/ml of ceronapril. Its development is significant for pharmacokinetic studies in clinical samples, enabling precise monitoring of ceronapril concentration in the body (Tu et al., 1992).
Neuroleptic-like Effects
Research has explored ceronapril's impact on attentional processes in rats using a latent inhibition procedure. This study contributes to understanding how ceronapril might influence learning and attentional processes, relevant in conditions like schizophrenia. The results suggest that ceronapril has neuroleptic-like properties, which could have implications for psychiatric treatments (Weiner et al., 1992).
Impact on Partial Reinforcement Extinction Effect
Further research on ceronapril's neuroleptic-like effects includes its influence on the partial reinforcement extinction effect (PREE) in rats. This work is crucial for understanding how ceronapril affects learning and memory processes, particularly in the context of resistance to extinction in different reinforcement schedules (Weiner et al., 1994).
Psychomotor Performance Study
A placebo-controlled, crossover study investigated ceronapril's effects on psychomotor performance in healthy volunteers. This research is particularly important for assessing the safety and potential side effects of ceronapril on cognitive and motor functions (Vanakoski et al., 2001).
Cerebral Blood Flow in Hypertensive Patients
A study assessed the effect of ceronapril on cerebral blood flow (CBF) in patients with moderate hypertension. This research contributes to the understanding of how ceronapril affects cardiovascular health, particularly in relation to brain circulation (Cutler et al., 1996).
properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLTXNCFVRALQ-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891418 | |
Record name | Ceronapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceronapril | |
CAS RN |
111223-26-8, 120122-26-1 | |
Record name | Ceronapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceronapril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceronapril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceronapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERONAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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